4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thiazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde typically involves the halogenation of thiazole derivatives. One common method includes the iodination of 4-chloro-1,3-thiazole-5-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and ligands in organic solvents.
Major Products: The major products formed from these reactions include various substituted thiazoles, alcohols, carboxylic acids, and complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Chloro-1,3-thiazole-5-carbaldehyde: Lacks the iodine atom, leading to different reactivity and applications.
2-Iodo-1,3-thiazole-5-carbaldehyde:
4-Bromo-2-iodo-1,3-thiazole-5-carbaldehyde: Substitution of chlorine with bromine can alter its reactivity and biological activity.
Uniqueness: 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClINOS/c5-3-2(1-8)9-4(6)7-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKUCWXIOLHPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClINOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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